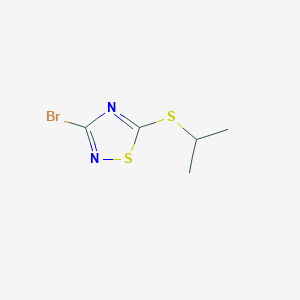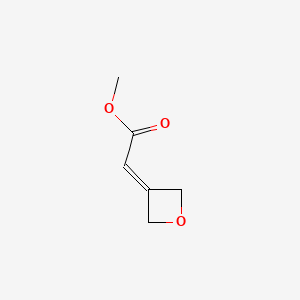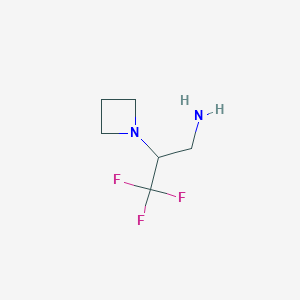
2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine
説明
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are used in various fields, including medicinal chemistry, due to their unique structural and chemical properties .
Molecular Structure Analysis
Azetidines have a four-membered ring structure. The specific molecular structure of “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” would depend on the arrangement of the atoms and the specific functional groups present .Chemical Reactions Analysis
Azetidines can participate in a variety of chemical reactions. For instance, a series of novel 2-azetidinones were synthesized from related Schiff bases by [2+2] cycloaddition reaction . The specific reactions that “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” can undergo would depend on its specific structure and conditions.科学的研究の応用
Synthesis and Antimicrobial Agents
A study by Ansari and Lal (2009) explored the synthesis of novel azetidin-2-ones, which showed promise as antimicrobial agents. This indicates that compounds including 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine can be effective in antimicrobial applications (Ansari & Lal, 2009).
Antitubercular and Antimicrobial Activities
Research by Chandrashekaraiah et al. (2014) involved synthesizing pyrimidine-azetidinone analogues that exhibited notable antimicrobial and antituberculosis activities. This suggests potential uses of azetidin-1-yl compounds in combating bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).
Anti-Inflammatory Activity
Sharma, Maheshwari, and Bindal (2013) synthesized new derivatives of azetidin-2-one with anti-inflammatory properties. These findings highlight the potential of azetidin-1-yl compounds in developing anti-inflammatory drugs (Sharma, Maheshwari, & Bindal, 2013).
Synthesis and Antimicrobial Activity of Azetidin-2-One
Nayak, Shrivastava, and Singhai (2016) reported on the synthesis of azetidin-2-one fused quinoline derivatives with significant antibacterial and antifungal activities. This underlines the broad spectrum of antimicrobial applications of azetidin-1-yl compounds (Nayak, Shrivastava, & Singhai, 2016).
Azetidines and Azetines: Monocyclic
Singh, D’hooghe, and Kimpe (2008) detailed the thermal stability and reactivity of azetidines and azetidin-2-ones, which are useful in synthesizing a variety of compounds, including those with pharmaceutical applications (Singh, D’hooghe, & Kimpe, 2008).
Antidepressant and Nootropic Agents
Thomas, Nanda, Kothapalli, and Hamane (2016) synthesized Schiff’s bases and azetidinones, showing potential as antidepressant and nootropic agents. This demonstrates the utility of azetidin-1-yl compounds in central nervous system (CNS) related therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016).
In Vitro Antioxidant Properties
Jaishree, Ramdas, Sachin, and Ramesh (2012) reported the synthesis of novel thiazole derivatives with azetidin-1-yl groups that exhibited potent in vitro antioxidant activities, indicating their potential in oxidative stress-related therapies (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
特性
IUPAC Name |
2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5(4-10)11-2-1-3-11/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNZGJNHPMVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)
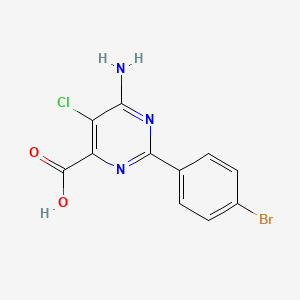
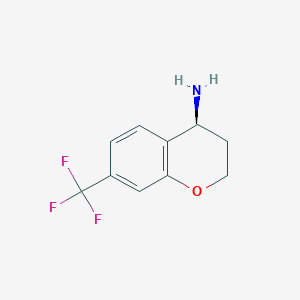
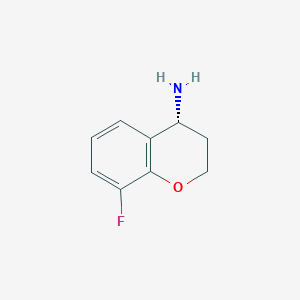
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)
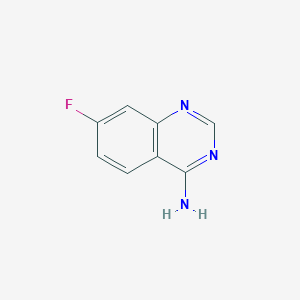
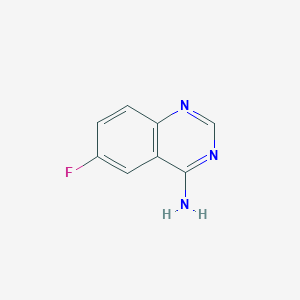
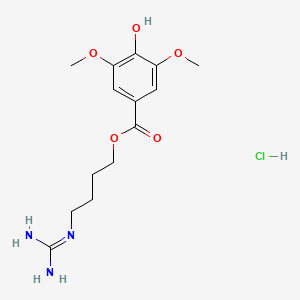
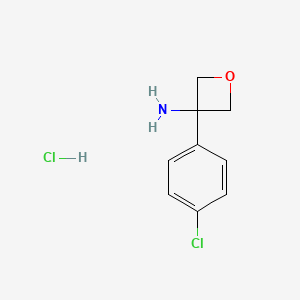
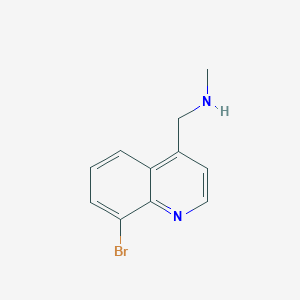
![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)
